molecular formula C15H12N2O4S2 B8749657 Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8749657
M. Wt: 348.4 g/mol
InChI Key: ZOTWORXJAWLEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H12N2O4S2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-methylsulfonyl-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12N2O4S2/c1-21-14(18)13-11(9-6-4-3-5-7-9)12-10(22-13)8-16-15(17-12)23(2,19)20/h3-8H,1-2H3

InChI Key

ZOTWORXJAWLEBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.3 g of 3-chloroperoxybenzoic acid (75%) are added slowly, in fractions, to a solution of 1.6 g of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate (example 4) in 25 ml of dichloromethane, cooled in an ice bath. The mixture is stirred for 2.5 h while cold, and then left at ambient temperature overnight. The mixture is then diluted with 80 ml of dichloromethane and treated with 60 ml of saturated sodium thiosulfate solution. After stirring and settling out, the aqueous phase is extracted with 60 ml of dichloromethane. The organic phases are washed with 60 ml of a saturated sodium bicarbonate solution, and then with 60 ml of a saturated sodium chloride solution. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to obtain the crude product, which is purified on 200 g of silica, elution being carried out with dichloromethane, so as to obtain 1.4 g of methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate in the form of a white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 253 mg of methyl 2-(methylsulfonyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate 5 (example 2), 110 mg of benzeneboronic acid, 392 mg of caesium carbonate and 49 mg of dichloropalladium(II)bis(diphenylphosphino)ferocene in 3.5 ml of toluene is heated at 90° C. for 30 min. The mixture is cooled and poured into water. The aqueous phase is extracted three times with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum. The residue is purified on 25 g of silica, elution being carried out with dichloromethane, so as to obtain 145 mg of methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate in the form of a beige solid.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
392 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloropalladium(II)bis(diphenylphosphino)ferocene
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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